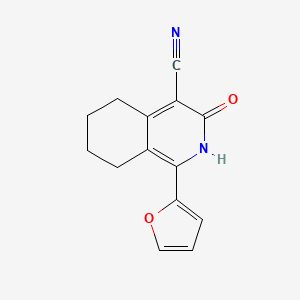![molecular formula C15H10ClN5O B5593629 7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)
7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C15H10ClN5O and its molecular weight is 311.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0573877 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives are synthesized through various chemical reactions involving heteroaromatization and interaction with different reagents. These processes lead to the formation of novel compounds with potential applications in various fields of research, such as antimicrobial activity testing and structural analysis through crystallography (El-Agrody et al., 2001; Lu Jiu-fu et al., 2015).
Anticancer Activity
Some derivatives of this compound class have been studied for their unique mechanism of inhibiting tubulin, showing potential as anticancer agents. These studies highlight the importance of specific functional groups for optimal activity and the ability to overcome resistance in various cancer models (Zhang et al., 2007).
Antimycobacterial and Antimicrobial Properties
Derivatives of this compound have demonstrated significant antimycobacterial and antimicrobial activities, making them promising candidates for the development of new classes of antimycobacterial compounds. These findings are supported by detailed structural, vibrational, and quantum chemical analyses (Wojciechowski & Płoszaj, 2020).
Antihypertensive Effects
Some derivatives have shown antihypertensive effects in animal models, indicating their potential for the development of new antihypertensive medications. The structural variation within this class of compounds affects their activity, highlighting the importance of chemical modifications for therapeutic applications (Bennett et al., 1981).
Anti-epileptic Activities
Derivatives have also been evaluated for anti-epileptic activities, showing promising results in models of epilepsy. The structure-activity relationship studies indicate that certain core structures are essential for anti-epileptic activity, guiding future drug development in this area (Ding et al., 2019).
Propriétés
IUPAC Name |
11-(2-chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c1-9-13-12(21-15(19-9)17-8-18-21)6-7-20(14(13)22)11-5-3-2-4-10(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPOCZLGHQZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-3-[(benzylimino)(2-furyl)methyl]-6-(2-furyl)-1,3,5-triazinane-2,4-dithione](/img/structure/B5593557.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)
![3-ethyl-6-[(1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B5593571.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)
![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)
![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)

